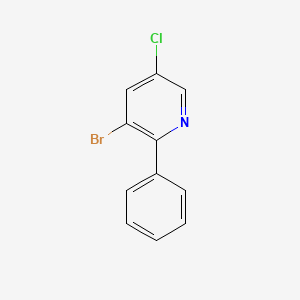

3-Bromo-5-chloro-2-phenylpyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-chloro-2-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClN/c12-10-6-9(13)7-14-11(10)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNVRDVRYDHDHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 Bromo 5 Chloro 2 Phenylpyridine

Precursor Synthesis and Regioselective Halogenation Strategies

The synthesis of appropriately substituted pyridine precursors is the foundational step in the generation of this compound. The regioselectivity of halogenation is a critical challenge due to the electronic nature of the pyridine ring.

Two main retrosynthetic disconnections are considered:

Strategy A: Arylation of a 3-bromo-5-chloro-2-halopyridine precursor. This requires the synthesis of a pyridine ring with three halogen substituents, one of which (at C-2) is selectively activated for cross-coupling.

Strategy B: Sequential halogenation of a 2-phenylpyridine precursor. This involves first synthesizing 2-phenylpyridine or a chlorinated analogue, followed by regioselective bromination and/or chlorination.

The introduction of a bromine atom at the C-3 position of the pyridine ring is a key step. Electrophilic aromatic substitution on the electron-deficient pyridine ring typically requires harsh conditions and often results in a mixture of isomers.

One effective method involves the direct bromination of pyridine using bromine in the presence of sulfuric acid at elevated temperatures (130-140 °C). google.com For substituted pyridines, such as 5-chloro-2-phenylpyridine, N-bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination. researchgate.net The reaction with NBS can be initiated by light or a radical initiator and often proceeds via a free-radical mechanism, particularly at allylic or benzylic positions. youtube.comyoutube.com However, under acidic conditions or with certain substrates, it can also act as an electrophilic brominating agent for aromatic rings. researchgate.net For instance, the bromination of 2-amino-4-chloropyridine (B16104) can be achieved using NBS at 0 °C to yield the 5-bromo derivative.

Another pathway involves the Sandmeyer reaction. Starting from an aminopyridine, a diazonium salt is formed and subsequently displaced by a bromide ion. For example, 2-amino-5-chloropyridine (B124133) can be converted to 2-bromo-5-chloropyridine (B189627) by treatment with hydrogen bromide and sodium nitrite (B80452). chemicalbook.com

Table 1: Selected Bromination Protocols for Pyridine Derivatives

| Precursor | Reagents and Conditions | Product | Key Feature |

|---|---|---|---|

| Pyridine | Br₂, H₂SO₄, 130-140 °C | 3-Bromopyridine | Direct electrophilic bromination. google.com |

| 2-Amino-5-chloropyridine | 1. HBr, NaNO₂, 0 °C; 2. NaOH | 2-Bromo-5-chloropyridine | Sandmeyer-type reaction. chemicalbook.com |

| 2-Acetamido-6-methylpyridine | NBS, Benzoyl peroxide, CCl₄, reflux | 2-Acetamido-3-bromo-6-methylpyridine | Ring bromination competing with side-chain bromination. researchgate.net |

Similar to bromination, chlorination of the pyridine ring requires specific methods to control regiochemistry. The synthesis of precursors like 3-bromo-5-chloropyridine (B1268422) is a crucial step for subsequent arylation. sigmaaldrich.com

A common method for introducing a chlorine atom is through a diazotization reaction of an aminopyridine precursor, followed by a Sandmeyer or Schiemann-type reaction. For instance, converting an amino group to a chloro group can be achieved using sodium nitrite in the presence of hydrochloric acid. This is a versatile method for functionalizing the pyridine scaffold. The conversion of 2-amino-5-chloropyridine to 5-chloro-2-nitropyridine (B1630408) using hydrogen peroxide in sulfuric acid also demonstrates a pathway for manipulating substituents on the ring. chemicalbook.com

Alternatively, direct chlorination can be challenging but is sometimes achievable. For example, the synthesis of 3-bromo-2-chloro-5-methylpyridine (B108326) has been documented, highlighting the possibility of having both bromo and chloro substituents on the ring.

Table 2: Selected Chlorination Protocols for Pyridine Derivatives

| Precursor | Reagents and Conditions | Product | Key Feature |

|---|---|---|---|

| 2-Amino-5-chloropyridine | NaNO₂, conc. HCl | 2,5-Dichloropyridine | Diazotization followed by Sandmeyer reaction. |

| 3-Amino-2-chloropyridine | NaNO₂, HCl | 2,3-Dichloropyridine | Standard diazotization-chlorination sequence. |

Transition Metal-Catalyzed Cross-Coupling Approaches for C(sp²)-C(sp²) Bond Formation

The introduction of the phenyl group at the C-2 position of the 3-bromo-5-chloropyridine core is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. These reactions form a C(sp²)-C(sp²) bond between the pyridine ring and the phenyl ring.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. researchgate.netresearchgate.net The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like phenylboronic acid) with an organic halide. researchgate.netnih.gov

A highly effective strategy for synthesizing this compound is the selective Suzuki-Miyaura coupling of a 3-bromo-5-chloro-2-iodopyridine (B1524632) precursor with phenylboronic acid. chemicalbook.com The greater reactivity of the C-I bond compared to the C-Br and C-Cl bonds allows for a highly regioselective reaction at the C-2 position. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. rsc.org

Another route involves the regioselective Suzuki coupling of 2,3-dibromopyridine (B49186) with phenylboronic acid, which can selectively yield 3-bromo-2-phenylpyridine. lookchem.com This intermediate can then be chlorinated at the 5-position.

Table 3: Suzuki-Miyaura Coupling for 2-Arylation of Pyridines

| Pyridine Substrate | Coupling Partner | Catalyst/Base/Solvent | Product |

|---|---|---|---|

| 3-Bromo-5-chloro-2-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Dioxane-H₂O | This compound |

| 2,3-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ / Acetonitrile-Methanol | 3-Bromo-2-phenylpyridine lookchem.com |

| 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂ / Ligand-free / iPrOH-H₂O | 2-Arylpyridines researchgate.net |

While Suzuki coupling is prevalent, other organometallic reagents can also be employed for the arylation of the pyridine ring.

Grignard Reagents: The coupling of Grignard reagents (organomagnesium halides) with organic halides, often catalyzed by nickel or palladium complexes, is a classic C-C bond-forming reaction. google.com Phenylmagnesium bromide can react with a dihalopyridine precursor like 3-bromo-2-chloropyridine (B150940) to introduce the phenyl group, typically at the more reactive C-2 position. sigmaaldrich.comnih.gov The reaction proceeds via a catalytic cycle similar to other cross-coupling reactions. nih.gov

Triarylbismuth Reagents: Organobismuth compounds have emerged as alternative coupling partners. Palladium-catalyzed cross-coupling reactions of triorganobismuth reagents with aryl and heteroaryl halides have been developed. organic-chemistry.org For example, tricyclopropylbismuth (B1255716) has been successfully coupled with various heteroaryl halides, including pyridines, in the presence of a palladium catalyst. This methodology could potentially be extended to triphenylbismuth, offering a mild and efficient route for the phenylation of a 3-bromo-5-chloropyridine precursor. The reaction tolerates a range of functional groups and does not require strictly anhydrous conditions. organic-chemistry.org

Derivatization and Further Functionalization of this compound

Once synthesized, this compound possesses two halogen atoms that can serve as handles for further chemical modification. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective downstream functionalization.

The bromine at the C-3 position is generally more reactive than the chlorine at the C-5 position in further palladium-catalyzed cross-coupling reactions. This allows for the sequential introduction of different aryl, alkyl, or other functional groups. For instance, a second Suzuki, Stille, or Sonogashira coupling could be performed selectively at the C-3 position.

Furthermore, the halogen atoms can be susceptible to nucleophilic aromatic substitution (SₙAr), although this typically requires harsh conditions or highly activated substrates. A patent describing related 3-bromo-5-chloro-pyridine intermediates details the conversion of a C-2 alkyl substituent into more complex functionalities like alcohols, amides, and carboxylic acids, showcasing the synthetic versatility of this heterocyclic core. google.com These transformations suggest that the this compound scaffold can be elaborated into a wide array of more complex derivatives.

Derivatization and Further Functionalization of this compound

Selective Transformations at the Bromine Substituent

The carbon-bromine (C-Br) bond in this compound is the more reactive of the two carbon-halogen bonds, making it the primary site for a variety of palladium-catalyzed cross-coupling reactions. This enhanced reactivity is a well-established principle in organic chemistry, attributed to the lower bond dissociation energy of the C-Br bond compared to the carbon-chlorine (C-Cl) bond.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the bromine at the 3-position can be selectively coupled with a variety of organoboron reagents. A patent application has described the use of this compound in Suzuki-Miyaura reactions, highlighting a range of suitable palladium catalysts. google.com These include simple palladium salts like palladium(II) acetate (B1210297) and complexes with phosphine (B1218219) ligands such as tetrakis(triphenylphosphine)palladium(0). google.com The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.

Stille Coupling: Similar to the Suzuki-Miyaura reaction, the Stille coupling enables the formation of C-C bonds by reacting the organohalide with an organotin reagent. The C-Br bond at the 3-position of this compound is expected to be the more reactive site in Stille couplings, allowing for selective functionalization.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds. Research on analogous dihalopyridines, such as 5-bromo-2-chloro-3-fluoropyridine, has demonstrated that catalytic amination using a palladium source like Pd2(dba)3 with a suitable ligand such as Xantphos, selectively occurs at the bromine position. This principle is directly applicable to this compound, enabling the introduction of a wide range of primary and secondary amines at the 3-position while leaving the chloro substituent intact.

Below is a representative data table illustrating typical conditions for these selective transformations, based on established methodologies for related substrates.

| Reaction Type | Reactant | Reagents | Catalyst/Ligand | Solvent | Temperature | Product | Yield |

| Suzuki-Miyaura | Arylboronic acid | Base (e.g., K₂CO₃, Cs₂CO₃) | Pd(PPh₃)₄ | Dioxane/H₂O | 80-100 °C | 3-Aryl-5-chloro-2-phenylpyridine | Good to Excellent |

| Stille Coupling | Organostannane | - | Pd(PPh₃)₄ | Toluene | 90-110 °C | 3-Substituted-5-chloro-2-phenylpyridine | Good |

| Buchwald-Hartwig | Amine | Base (e.g., NaOtBu, Cs₂CO₃) | Pd₂(dba)₃ / Xantphos | Toluene | 80-110 °C | 3-Amino-5-chloro-2-phenylpyridine | Good to Excellent |

Reactions Involving the Chlorine Substituent

While the C-Cl bond is generally less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, its transformation can be achieved under more forcing conditions or by employing specialized catalytic systems. This differential reactivity allows for sequential functionalization of the dihalogenated pyridine core. After the more reactive bromine site has been modified, the chlorine at the 5-position can be targeted.

Alternatively, for certain nucleophilic aromatic substitution (SNAr) reactions, the chlorine at the 2- or 6-position of a pyridine ring can be more susceptible to attack than a bromine at other positions, depending on the reaction conditions. For instance, in the case of 5-bromo-2-chloro-3-fluoropyridine, amination under neat conditions without a palladium catalyst resulted in selective substitution at the 2-chloro position. This suggests that under specific, often harsher, non-catalyzed conditions, the chlorine atom of this compound could potentially be targeted directly.

Typical cross-coupling reactions targeting the chlorine substituent generally require more active catalysts, often employing bulky, electron-rich phosphine ligands, and higher reaction temperatures compared to those used for the bromine substituent.

A representative data table for reactions targeting the chlorine substituent is provided below.

| Reaction Type | Reactant | Reagents | Catalyst/Ligand | Solvent | Temperature | Product | Yield |

| Suzuki-Miyaura | Arylboronic acid | Base (e.g., K₃PO₄) | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100-120 °C | 5-Aryl-3-bromo-2-phenylpyridine | Moderate to Good |

| Buchwald-Hartwig | Amine | Base (e.g., LHMDS) | Pd(OAc)₂ / RuPhos | Dioxane | 100-130 °C | 5-Amino-3-bromo-2-phenylpyridine | Moderate to Good |

| Nucleophilic Substitution | Alcohol/Thiol | Strong Base (e.g., NaH) | - | DMF | High Temperature | 5-Alkoxy/Thio-3-bromo-2-phenylpyridine | Variable |

Functional Group Interconversions on the Phenyl and Pyridine Moieties

Beyond the halogen substituents, the phenyl and pyridine rings of this compound offer further opportunities for functionalization. These transformations can be performed while retaining the halogen atoms for subsequent cross-coupling reactions, thereby expanding the molecular diversity accessible from this intermediate.

On the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the pyridine ring and the existing substituents will influence the position of substitution. For instance, nitration or halogenation would likely occur at the para or ortho positions of the phenyl ring, guided by the activating nature of the pyridine nitrogen.

On the Pyridine Ring: The pyridine ring itself can be modified. For example, oxidation of the pyridine nitrogen would lead to the corresponding N-oxide. This transformation can alter the electronic properties of the ring and influence the reactivity of the halogen substituents. Furthermore, directed ortho-metalation, where a strong base deprotonates a position adjacent to a directing group, could potentially be employed to functionalize the C-4 or C-6 positions of the pyridine ring, although the presence of the halogens would need to be considered for compatibility.

A representative data table for functional group interconversions is provided below.

| Reaction Type | Reactant | Reagents | Solvent | Temperature | Product | Yield |

| Nitration (Phenyl Ring) | HNO₃/H₂SO₄ | - | Acetic Anhydride | 0 °C to RT | 3-Bromo-5-chloro-2-(nitrophenyl)pyridine | Good |

| Bromination (Phenyl Ring) | NBS | Acetonitrile | RT to Reflux | 3-Bromo-5-chloro-2-(bromophenyl)pyridine | Good | |

| N-Oxidation (Pyridine Ring) | m-CPBA | Dichloromethane | 0 °C to RT | This compound N-oxide | Excellent |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The pyridine ring has two protons, H-4 and H-6. Due to the influence of the adjacent bromine and chlorine atoms, these protons would appear as distinct doublets, with their chemical shifts influenced by the electron-withdrawing effects of the halogens and the nitrogen atom. The phenyl group would exhibit a more complex set of multiplets in the aromatic region, corresponding to its five protons.

The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring, particularly C-3 and C-5 bonded to the halogens, would be significantly shifted. The chemical shifts of the phenyl group carbons would also be observable.

Expected ¹H and ¹³C NMR Data (Hypothetical): This table is predictive and not based on experimental results.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Multiplicity / Coupling |

|---|---|---|---|

| H-4 (pyridine) | ~8.0-8.5 | - | d, J ≈ 2-3 Hz |

| H-6 (pyridine) | ~8.5-9.0 | - | d, J ≈ 2-3 Hz |

| Phenyl Protons | ~7.3-7.8 | - | m |

| C-2 (pyridine) | - | ~155-160 | - |

| C-3 (pyridine) | - | ~120-125 | - |

| C-4 (pyridine) | - | ~140-145 | - |

| C-5 (pyridine) | - | ~130-135 | - |

| C-6 (pyridine) | - | ~150-155 | - |

| Phenyl Carbons | - | ~128-138 | - |

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for instance, confirming the meta-coupling between H-4 and H-6 on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in connecting the phenyl ring to the C-2 position of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities between protons, for example, between the ortho-protons of the phenyl ring and H-6 of the pyridine ring, confirming their spatial relationship.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, serving as a molecular fingerprint. For this compound, the spectra would be characterized by:

C-H stretching vibrations for the aromatic rings in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings, typically appearing in the 1600-1400 cm⁻¹ range.

C-Br and C-Cl stretching vibrations , which would be found in the lower frequency region of the spectrum (typically below 800 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Elucidation

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For C₁₁H₆BrClN, the expected exact mass would be calculated. The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Analysis of the fragmentation pattern would provide further structural confirmation, likely showing the loss of halogen atoms or the phenyl group.

Expected HRMS Data:

| Isotopologue | Calculated Exact Mass (m/z) |

|---|---|

| C₁₁H₆⁷⁹Br³⁵ClN | 268.9450 |

| C₁₁H₆⁸¹Br³⁵ClN | 270.9430 |

| C₁₁H₆⁷⁹Br³⁷ClN | 270.9421 |

| C₁₁H₆⁸¹Br³⁷ClN | 272.9400 |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural proof. It would determine the precise bond lengths, bond angles, and the dihedral angle between the pyridine and phenyl rings. Furthermore, it would reveal how the molecules pack in the solid state, identifying any intermolecular interactions such as halogen bonding or π-π stacking, which are crucial for understanding the material's properties.

The 2 Phenylpyridine Motif As a Versatile Platform in Medicinal and Materials Chemistry

When a phenyl group is attached to the pyridine (B92270) ring at the 2-position, it forms the 2-phenylpyridine (B120327) motif. This structural unit is a highly versatile platform that has garnered significant interest in both medicinal chemistry and materials science. chemimpex.comwikipedia.org

In materials science, 2-phenylpyridine and its derivatives are celebrated as precursor ligands for creating highly fluorescent metal complexes, particularly with iridium(III). wikipedia.org These organometallic complexes are pivotal in the development of organic light-emitting diodes (OLEDs). wikipedia.orgrsc.org The 2-phenylpyridine ligand facilitates a process called cyclometalation, leading to stable and efficient phosphorescent emitters that are crucial for high-performance displays and solid-state lighting. wikipedia.orgrsc.org The emission properties of these materials can be finely tuned by modifying the substituents on the phenylpyridine framework. wikipedia.org

In the realm of medicinal chemistry, the 2-phenylpyridine scaffold is recognized as a privileged structure for drug discovery. chemimpex.comed.gov Its unique three-dimensional shape and electronic properties allow it to interact effectively with biological targets. Consequently, it serves as a valuable building block in the synthesis of potential new therapeutic agents, with research exploring its application in oncology and for treating neurological disorders. chemimpex.com Furthermore, derivatives of 2-phenylpyridine have been investigated for the development of novel insecticides, underscoring the motif's broad utility.

Position of 3 Bromo 5 Chloro 2 Phenylpyridine Within Advanced Synthetic Building Blocks

Organic building blocks are functionalized molecules used for the modular construction of novel and complex compounds. chemimpex.com Within this classification, 3-Bromo-5-chloro-2-phenylpyridine emerges as a highly specialized and advanced building block. It combines the key features of a polyhalogenated pyridine (B92270) with the versatile 2-phenylpyridine (B120327) motif, creating a reactant primed for sophisticated chemical synthesis.

The bromine and chlorine atoms at the 3- and 5-positions, respectively, serve as distinct reactive sites. This differential halogenation allows for selective, stepwise reactions, where one halogen can be targeted for a coupling reaction while the other remains intact for a subsequent transformation. This level of control is highly valuable in multi-step synthetic sequences.

The utility of this specific structural class has been highlighted in patent literature, where 3-bromo-5-chloro-pyridines are described as key intermediates in the synthesis of azatetralones. google.com These azatetralones are, in turn, precursors for developing aldose reductase inhibitors, which are investigated for treating chronic complications associated with diabetes mellitus. google.com This demonstrates the role of this compound as a critical link in the synthetic chain leading to potentially valuable pharmaceutical compounds.

Chemical Data for this compound and a Related Precursor

Specific experimental physicochemical data for this compound is not widely available in public databases. However, its molecular formula and weight can be calculated. For context, the experimental data for the related, non-phenylated precursor, 3-Bromo-5-chloropyridine (B1268422), is provided below.

Interactive Table: Calculated and Experimental Properties

| Property | This compound | 3-Bromo-5-chloropyridine |

|---|---|---|

| Molecular Formula | C₁₁H₆BrClN | C₅H₃BrClN sigmaaldrich.com |

| Molecular Weight | 268.53 g/mol (Calculated) | 192.44 g/mol sigmaaldrich.com |

| CAS Number | Data Not Available | 73583-39-8 sigmaaldrich.com |

| Physical Form | Data Not Available | Powder sigmaaldrich.com |

| Melting Point | Data Not Available | 77-81 °C sigmaaldrich.com |

An in-depth examination of the synthetic strategies for this compound reveals a variety of sophisticated chemical methodologies. These approaches focus on the precise introduction of substituents onto the pyridine core and the subsequent formation of the critical carbon-carbon bond that attaches the phenyl group. The synthesis and further modification of this compound are of significant interest in the development of complex molecules for various applications in materials science and medicinal chemistry.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Chloro 2 Phenylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 3-bromo-5-chloro-2-phenylpyridine. By solving approximations of the Schrödinger equation, DFT can provide insights into the molecule's geometry, orbital energies, and various reactivity descriptors.

For this compound, a DFT analysis would typically begin with geometry optimization to find the lowest energy conformation. The presence of the bulky phenyl group at the 2-position and the halogen atoms at the 3- and 5-positions would influence the planarity of the molecule. The dihedral angle between the pyridine (B92270) and phenyl rings is a key geometric parameter that affects the extent of π-conjugation between the two aromatic systems. psu.edu

The electronic properties are largely dictated by the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In many 2-phenylpyridine (B120327) derivatives, the HOMO is often localized on the phenyl ring, while the LUMO is distributed across the pyridine ring. researchgate.net The electron-withdrawing nature of the chloro and bromo substituents would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 2-phenylpyridine. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). It is anticipated that the halogen substituents would increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

| Parameter | Description | Expected Trend for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Lowered due to electron-withdrawing halogens. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lowered due to electron-withdrawing halogens. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | Potentially narrowed, indicating increased reactivity. |

| Electronegativity (χ) | Tendency to attract electrons. | Increased due to halogen substituents. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Expected to be relatively high, indicating stability. |

| Electrophilicity Index (ω) | Measure of electrophilic character. | Increased, suggesting susceptibility to nucleophiles. |

This table presents expected trends based on general principles of computational chemistry and studies of related halogenated and phenyl-substituted pyridines.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape and dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the molecule flexes, rotates, and interacts with its environment. nih.gov

A key aspect to investigate for this molecule would be the rotational barrier of the C-C bond connecting the phenyl and pyridine rings. The dihedral angle between these two rings is not static and will fluctuate. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. The size of the bromine atom at the 3-position would likely create steric hindrance that influences the preferred orientation of the phenyl group.

MD simulations are also invaluable for understanding intermolecular interactions. In a condensed phase or in solution, these simulations can show how molecules of this compound might pack together or how they interact with solvent molecules. This can provide insights into physical properties such as solubility and melting point. In the context of structure-based drug design, MD simulations can be used to model the interaction of the molecule with a biological target, providing information on binding stability and the key interactions that govern binding affinity. rsc.orgmdpi.comnih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., UV-Vis Absorption, NMR Chemical Shifts)

Computational methods can be used to predict various spectroscopic parameters for this compound, which can aid in its characterization.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For 2-phenylpyridine derivatives, the low-energy absorptions are typically associated with π-π* transitions. The presence of bromo and chloro substituents would likely cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent compound, due to the extension of the conjugated system and the influence of the halogens on the molecular orbital energies. researchgate.net

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. By calculating the magnetic shielding tensors of the various nuclei (¹H, ¹³C) in the molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. nih.gov These predictions are highly sensitive to the molecular geometry, so an accurate optimized structure is crucial. For this compound, theoretical calculations could help in assigning the signals in the proton and carbon NMR spectra, especially for the protons and carbons on the substituted pyridine ring where the electronic environment is complex. The accuracy of these predictions can be improved by using specific computational protocols and by comparing the results with experimental data for similar compounds. pw.edu.plnsf.gov

| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |

| Pyridine Protons | 7.5 - 9.0 | Anisotropy of both rings, electron-withdrawing effects of N and halogens. |

| Phenyl Protons | 7.0 - 8.0 | Substitution pattern, ring current effects. |

| Pyridine Carbons | 120 - 160 | Electronegativity of N and halogens, position relative to substituents. |

| Phenyl Carbons | 125 - 140 | Standard aromatic carbon range, with slight shifts due to the pyridine substituent. |

This table presents estimated NMR chemical shift ranges for this compound based on known data for substituted pyridines and phenylpyridines. Actual values would require specific computational calculations.

Computational Approaches to Structure-Reactivity Relationship (SAR) Studies

Computational methods are integral to understanding Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. While the specific biological activities of this compound are not the focus here, the computational approaches to SAR can be discussed in a general sense.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate quantitative molecular descriptors to activity. For a molecule like this compound, these descriptors could include electronic properties (like orbital energies and dipole moment from DFT), steric parameters (like molecular volume and surface area), and hydrophobic properties (like the calculated logP). By building a QSAR model from a series of related compounds with known activities, it is possible to predict the activity of new, unsynthesized molecules. nih.gov

Molecular docking is another powerful computational tool in SAR studies. This technique predicts the preferred orientation of a molecule when bound to a receptor, as well as the binding affinity. For this compound, docking studies could be hypothetically performed against a range of biological targets to identify potential interactions and to understand how the bromo and chloro substituents contribute to or detract from binding. The results of such studies can guide the design of new analogs with improved activity.

Applications As a Versatile Synthetic Intermediate in Advanced Chemical Sciences

Precursor in the Development of New Pharmaceutical Leads

In medicinal chemistry, 3-Bromo-5-chloro-2-phenylpyridine is a key starting material for the development of novel therapeutic agents. Its structural framework is integral to the synthesis of various heterocyclic compounds that have shown promise in preclinical studies.

The fusion of a pyrazole (B372694) ring with a pyridine (B92270) core gives rise to pyrazolopyridines, a class of bicyclic heterocycles that are of significant interest due to their wide range of biological and pharmaceutical properties. researchgate.netresearchgate.net The synthesis of these structures often involves the formation of a pyridine ring onto an existing pyrazole or, conversely, the construction of a pyrazole ring on a pre-existing pyridine. nih.gov

A prominent application is in the synthesis of pyrazolo[3,4-b]pyridine derivatives. These compounds are recognized for their potential as kinase inhibitors. researchgate.netnih.gov For instance, based on strategies like scaffold hopping and computer-aided drug design, a series of 38 novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as inhibitors of Tropomyosin receptor kinase A (TRKA), a target associated with cell proliferation and cancer. nih.govrsc.org In these syntheses, a related compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine, serves as a key intermediate which can be further functionalized. nih.govgrowingscience.com The resulting derivatives exhibited potent inhibitory activities, with some compounds showing IC₅₀ values in the nanomolar range against TRKA. nih.gov

| Compound | TRKA IC₅₀ (nM) | Proliferation IC₅₀ (µM) (Km-12 cell line) |

| C03 | 56 | 0.304 |

| C09 | 57 | Not Reported |

| C10 | 26 | Not Reported |

| A01 | 293 | Not Reported |

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. nih.gov

The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for the development of compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and antitumor properties. jst.go.jp

The structural features of this compound make it a valuable scaffold for designing enzyme inhibitors. smolecule.com Pyrazolo[3,4-b]pyridine derivatives, synthesized from related precursors, have been identified as potent inhibitors for a variety of kinases, which are crucial enzymes in cellular signaling pathways. researchgate.netsmolecule.com

A significant application in this area is the development of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. PPO is a key enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. nih.govresearchgate.net Inhibition of this enzyme leads to the accumulation of a photodynamic intermediate, causing rapid cellular damage, a mechanism exploited in the design of herbicides. awsjournal.org Researchers have designed and synthesized series of PPO inhibitors by starting with active fragments of known commercial herbicides and using methods like substructure splicing. nih.gov The resulting novel compounds demonstrated significant PPO inhibitory activity in vitro, with IC₅₀ values against corn PPO as low as 0.032 mg/L. nih.gov Molecular docking studies have shown that these inhibitors can fit into the PPO enzyme's catalytic substrate pocket, explaining their inhibitory effect. nih.govresearchgate.net

The pyridine and pyrazolopyridine scaffolds derived from precursors like this compound have demonstrated significant potential as both antimicrobial and antiproliferative agents in laboratory studies.

In one study, three new series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their antimicrobial activity against various microorganisms. jst.go.jp The majority of these compounds showed a range of activity, with Minimum Inhibitory Concentrations (MICs) from 0.12 to 62.5 µg/mL. jst.go.jp Notably, one derivative, compound (7b), was found to be nearly as effective as the standard antifungal drug Amphotericin B against the fungal strain Fusarium oxysporum, with an MIC of 0.98 µg/mL. jst.go.jp

The same study also evaluated the compounds for their antiproliferative activity against human cancer cell lines. jst.go.jp Several of the synthesized compounds displayed remarkable cytotoxic effects. jst.go.jp Compound (7b) was particularly potent, showing IC₅₀ values of 0.0158 µM against the Hep G2 liver cancer cell line and 0.0001 µM against the MCF7 breast cancer cell line, which was superior to the standard anticancer drug doxorubicin (B1662922) in the MCF7 assay. jst.go.jp Other studies have also confirmed the broad-spectrum antiproliferative activities of related urea (B33335) derivatives against the NCI-60 panel of human cancer cell lines. nih.gov

| Cell Line | Compound (7b) IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| Hep G2 (Liver Cancer) | 0.0158 | 0.008 |

| MCF7 (Breast Cancer) | 0.0001 | 0.099 |

In vitro antiproliferative activity data for a pyrazolo[3,4-b]pyridine derivative. jst.go.jp

Integration into Agrochemical Discovery and Development

The utility of this compound extends into the field of agrochemical research, where it is a key intermediate for creating new crop protection agents.

The development of PPO-inhibiting herbicides is a major area of application for pyridine-based compounds. nih.govawsjournal.org As mentioned previously, PPO is a critical enzyme in the chlorophyll biosynthesis pathway in plants, making it an excellent target for herbicides. nih.govnih.gov By using this compound and related structures as starting points, chemists can synthesize novel molecules that act as potent PPO inhibitors. nih.gov These herbicides induce rapid bleaching and death of foliage in targeted weeds. awsjournal.org Research has led to the discovery of new chemical classes of PPO inhibitors, such as 4-chloro-2-pentenamides, which were identified through advanced screening methods. awsjournal.org

Beyond herbicides, derivatives of pyrazolo[3,4-b]pyridine have also been explored for their fungicidal properties, demonstrating the broad utility of this chemical scaffold in agrochemical applications. researchgate.netjst.go.jp For example, a derivative showed potent activity against the plant pathogenic fungus Fusarium oxysporum. jst.go.jp

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to designing more effective and selective agrochemicals. The this compound scaffold allows for systematic modifications to explore these relationships. For example, in the development of PPO inhibitors, researchers can synthesize a series of analogs by altering substituents on the phenyl and pyridine rings to determine how these changes affect herbicidal potency and crop safety. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA), can be employed to rationalize how steric and electronic factors of different substituents modulate the binding affinity to the target enzyme. nih.gov For instance, studies on PPO inhibitors have shown that specific substitutions can enhance binding to the active site through interactions like π-π stacking with key amino acid residues (e.g., PHE-392) or hydrogen bonding. nih.gov This detailed understanding allows for the rational design of new agrochemicals with improved efficacy and better safety profiles for non-target crops like rice, wheat, and corn. nih.gov

Contribution to Advanced Materials Science

The structure of this compound is exceptionally well-suited for applications in materials science. The 2-phenylpyridine (B120327) unit is a foundational component in a vast array of functional materials, particularly those used in organic electronics, due to its excellent thermal stability, electron-deficient nature, and ability to form highly efficient luminescent metal complexes. alfa-chemistry.comwikipedia.org The presence of two distinct halogen atoms—bromine at the 3-position and chlorine at the 5-position—provides two reactive sites that can be selectively addressed in cross-coupling reactions. This allows for the stepwise and controlled construction of extended π-conjugated systems, enabling the fine-tuning of the final material's electronic and photophysical properties.

The 2-phenylpyridine moiety is a cornerstone in the design of phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs), most notably in iridium(III) complexes. wikipedia.org The compound this compound serves as an ideal precursor for creating sophisticated ligands for such complexes. The synthesis of these advanced materials typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to build more complex, conjugated structures.

The bromine atom at the 3-position is generally more reactive than the chlorine atom at the 5-position in these cross-coupling reactions, allowing for selective functionalization. For instance, a Suzuki coupling reaction could be performed first at the C-Br bond, followed by a different coupling reaction at the C-Cl bond to introduce two different functional groups. This stepwise approach is critical for creating materials with precisely engineered properties.

The electronic nature of the substituents plays a crucial role in tuning the performance of the final material. researchgate.netrsc.org The introduction of electron-donating or electron-withdrawing groups onto the phenylpyridine scaffold can modify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This, in turn, affects the emission color, quantum efficiency, and charge-transport characteristics of the resulting OLED device. alfa-chemistry.com The chlorine atom already present on the ring acts as an electron-withdrawing group, which can influence the photophysical properties of derivatives. nih.govmdpi.com

Table 1: Potential Cross-Coupling Reactions for Functionalizing this compound

| Reaction Type | Reagent Example | Target Functionalization | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Extension of π-conjugation | Color tuning in OLEDs |

| Buchwald-Hartwig Amination | Carbazole | Introduction of hole-transporting moieties | Bipolar host materials |

| Sonogashira Coupling | Terminal alkyne | Creation of rigid, linear structures | Organic semiconductors |

By leveraging these synthetic strategies, this compound can be used to create a diverse library of ligands and organic semiconductors, each tailored for a specific role within an organic electronic device.

The di-halogenated nature of this compound makes it an excellent monomer for the synthesis of conjugated polymers through cross-coupling polycondensation reactions. Suzuki Polycondensation (SPC) is a particularly powerful and widely used method for creating polyarylenes, which are polymers with backbones made of aromatic rings. researchgate.netnih.gov These materials are at the forefront of research for applications in plastic electronics, including flexible displays and printable solar cells. researchgate.net

In a typical Suzuki polycondensation, a di-haloaromatic monomer is reacted with an aromatic diboronic acid (or its ester) in the presence of a palladium catalyst. Alternatively, this compound could be converted into a diboronic acid derivative and polymerized with a different di-halogenated monomer. This process links the monomer units together to form a long, conjugated polymer chain.

Table 2: Research Findings on Suzuki Polycondensation for Conjugated Polymers

| Study Focus | Key Finding | Relevance to this compound | Reference |

|---|---|---|---|

| Sustainable Polycondensation | Efficient Suzuki polycondensation can be achieved in water under aerobic conditions. | Offers a greener route to synthesizing polymers from this monomer. | nih.gov |

| Mechanochemical Polycondensation | High molecular weight polymers can be synthesized in minutes via solvent-free ball milling. | Provides a rapid and sustainable method for polymerization. | rsc.org |

The resulting poly(2-phenylpyridine)s would possess unique electronic and optical properties derived from their conjugated backbone. The phenyl side groups would influence the polymer's solubility and morphology, while the nitrogen atoms in the pyridine units could be used to coordinate with metals or to tune the polymer's electron-accepting character. Such polymers are promising candidates for use as emissive layers or charge-transport layers in polymer-based LEDs (PLEDs) and organic photovoltaics (OPVs).

The utility of this compound extends beyond OLEDs to a broader range of optoelectronic components, including organic solar cells and chemical sensors. alfa-chemistry.commdpi.com The core 2-phenylpyridine structure is a versatile platform for designing molecules with specific functions. By strategically modifying the molecule at its bromo and chloro positions, chemists can rationally design materials with optimized properties for a given application.

In the context of organic solar cells, phenylpyridine-based materials can be used as either electron-donating or electron-accepting components in the active layer. alfa-chemistry.comrsc.orgresearchgate.net The ability to fine-tune the HOMO/LUMO energy levels through synthetic modification of the this compound precursor is critical for matching the energy levels of other materials in the solar cell to maximize charge separation and power conversion efficiency.

Furthermore, the fluorescent properties of phenylpyridine derivatives make them suitable for use as chemical sensors. The fluorescence of these molecules can be designed to change in the presence of specific analytes, such as metal ions or changes in pH. researchgate.netmdpi.comresearchgate.net The reactive halogens on this compound provide convenient attachment points for introducing specific recognition units (e.g., crown ethers for sensing metal ions) or for tuning the sensitivity and selectivity of the sensor. The inherent fluorescence of the core can be modulated by analyte binding, leading to a detectable signal. For example, research on diphenylpyridine derivatives has shown their utility as fluorescent sensors for monitoring processes like photopolymerization. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-phenylpyridine |

| Iridium(III) complexes |

| Arylboronic acid |

| Carbazole |

| Terminal alkyne |

| Organostannane |

| Diboronic acid |

| Poly(2-phenylpyridine)s |

| Diphenylpyridine |

Coordination Chemistry and Ligand Properties of 3 Bromo 5 Chloro 2 Phenylpyridine and Its Derivatives

Design and Synthesis of Metal Complexes Featuring Phenylpyridine Ligands

The synthesis of metal complexes with phenylpyridine-type ligands is a well-established field. Typically, the nitrogen atom of the pyridine (B92270) ring and a carbon atom from the phenyl ring (via a process called cyclometalation) coordinate to a metal center, forming a stable chelate ring. The electronic and steric properties of the resulting complex can be finely tuned by introducing various substituents onto either the pyridine or the phenyl ring.

In the case of 3-Bromo-5-chloro-2-phenylpyridine , the presence of both bromo and chloro substituents on the pyridine ring would be expected to significantly influence the electronic properties of the ligand. These electron-withdrawing halogen groups would likely lower the energy of the ligand's orbitals, which could, in turn, affect the photophysical and electrochemical properties of any corresponding metal complex. However, a search of the available scientific databases and chemical literature did not yield any specific examples of the synthesis and characterization of metal complexes featuring this particular ligand.

Utilization in Cyclometalated Complexes for Luminescent Materials (e.g., Ir(III) and Pt(II) Emitters)

Cyclometalated iridium(III) and platinum(II) complexes with phenylpyridine ligands are at the forefront of research into phosphorescent organic light-emitting diodes (OLEDs). The strong spin-orbit coupling induced by these heavy metal ions facilitates efficient emission from triplet excited states, leading to high quantum yields. The emission color and efficiency of these complexes are highly dependent on the nature of the substituents on the phenylpyridine ligand.

Theoretically, incorporating This compound into an Ir(III) or Pt(II) complex could lead to materials with distinct luminescent properties. The halogen substituents would likely influence the energy of the metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) excited states, which are crucial for determining the emission wavelength. However, at present, there are no published studies detailing the synthesis or photophysical characterization of such complexes. Therefore, any discussion of their potential as luminescent materials remains speculative.

Role in Catalytic Systems

The application of metal complexes in catalysis is another area where tailored ligands play a critical role. Phenylpyridine-based complexes have been explored in various catalytic transformations.

Applications in Homogeneous Catalysis

In homogeneous catalysis, the ligand's structure can influence the catalytic activity, selectivity, and stability of the metal complex. The electronic and steric environment created by the ligand around the metal center is key to its catalytic performance. While numerous substituted phenylpyridine ligands have been employed in catalytic systems, there is no specific information available regarding the use of This compound in this capacity.

Q & A

Q. What are the common synthetic routes for 3-Bromo-5-chloro-2-phenylpyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation or cross-coupling reactions. For example, Suzuki-Miyaura coupling using a phenylboronic acid and a bromo-chloro pyridine precursor can introduce the phenyl group. Key factors include:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example, deshielded aromatic protons (δ 7.5–8.5 ppm) confirm phenyl and pyridine ring integration .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 282.93) validate molecular weight .

- X-ray Crystallography : Resolve structural ambiguities; SHELXL software is widely used for refinement .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations assess:

- Electrophilicity : Halogen positions influence oxidative addition rates in Pd-catalyzed reactions.

- Steric Effects : Bulky substituents (e.g., phenyl) may hinder catalyst access, modeled via molecular docking .

- Solvent Interactions : COSMO-RS simulations predict solvation effects on transition states .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives?

Methodological Answer: Discrepancies in melting points or unit cell parameters often arise from polymorphism or twinning. Mitigation strategies include:

Q. How do electronic effects of bromine and chlorine substituents influence regioselectivity in further functionalization?

Methodological Answer:

- Electrophilic Substitution : Chlorine’s electron-withdrawing effect directs incoming electrophiles to the meta position.

- Nucleophilic Aromatic Substitution (SNAr) : Bromine at the 3-position activates the pyridine ring for SNAr under basic conditions (e.g., K₂CO₃/DMSO) .

- Cross-Coupling : Bromine’s lower bond dissociation energy vs. chlorine favors selective Suzuki coupling at the 3-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.